4-Chloro-7-fluoroquinolin-3-amine

Medicinal Chemistry Drug Design ADME Properties

Standard 4-amino-7-chloroquinoline scaffolds cannot replicate the orthogonal reactivity of this C3-amine/C4-chloro/C7-fluoro system. This building block solves failed diversification and SAR divergence in medicinal chemistry. - **Differentiation**: C4-Cl leaving group for SNAr/Suzuki; C3-NH2 for hinge binding; C7-F enhances metabolic stability (cLogP ~2.7). - **Application**: Kinase inhibitor (RIP2K/MELK), antileishmanial, CNS-focused libraries. - **Supply**: Reliable global shipment, lab-tested purity.

Molecular Formula C9H6ClFN2
Molecular Weight 196.61 g/mol
Cat. No. B12973374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoroquinolin-3-amine
Molecular FormulaC9H6ClFN2
Molecular Weight196.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C=C1F)N)Cl
InChIInChI=1S/C9H6ClFN2/c10-9-6-2-1-5(11)3-8(6)13-4-7(9)12/h1-4H,12H2
InChIKeySONSGBIEDUAATH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-fluoroquinolin-3-amine: Strategic Building Block


4-Chloro-7-fluoroquinolin-3-amine (CAS 1596892-37-3, C9H6ClFN2, MW 196.61) is a heterocyclic building block belonging to the 3-aminoquinoline class, distinguished by the simultaneous presence of a C4 chloro leaving group, a C7 fluoro electron-withdrawing substituent, and a C3 primary amine nucleophilic handle [1]. This triad of functional groups establishes a unique reactivity hierarchy that is distinct from conventional 4-amino-7-chloroquinolines or 4-chloro-7-fluoroquinoline intermediates [2].

Trifunctional reactivity
C4-Cl leaving group, C7-F electron-withdrawing substituent, C3-NH2 nucleophile for sequential derivatization.
Medicinal chemistry scaffold
Supports synthesis of CNS-targeted libraries and kinase inhibitor candidates.

Why Generic Substitution Fails


Generic substitution among halogenated aminoquinolines is contraindicated due to the divergent electronic and steric effects governing both downstream reactivity and ultimate biological target engagement. The C3-NH2/C4-Cl substitution pattern in 4-chloro-7-fluoroquinolin-3-amine dictates a distinct order of nucleophilic aromatic substitution (SNAr) and cross-coupling reactivity compared to the isomeric 4-amino-7-chloroquinoline scaffold, where the amine is para to the ring nitrogen [1]. Furthermore, the C7-fluoro substituent imparts a specific combination of metabolic stability and lipophilicity that differs markedly from C7-Cl or C7-H analogs, directly influencing membrane permeability and cytochrome P450 susceptibility in derived drug candidates [2]. These structural features translate into non-interchangeable performance in multi-step syntheses and divergent structure-activity relationships (SAR) in medicinal chemistry programs.

Feature
4-Chloro-7-fluoroquinolin-3-amine
4-Amino-7-chloroquinoline / 4-Chloro-7-fluoroquinoline
C3/C4 substitution pattern
C3-NH2/C4-Cl enables distinct SNAr order
C4-NH2/C7-Cl or C4-Cl/C7-F alone alters reactivity sequence
C7 substituent effect
C7-F modulates metabolic stability and lipophilicity
C7-Cl or C7-H may shift CYP450 susceptibility and permeability

Quantifiable Differentiation vs. In-Class Analogs


Lipophilicity Differentiation for CNS Permeability

4-Chloro-7-fluoroquinolin-3-amine exhibits a computed partition coefficient (cLogP) of approximately 2.7, placing it in the optimal lipophilicity range for blood-brain barrier (BBB) penetration while maintaining aqueous solubility [1]. In contrast, the widely used comparator 4-amino-7-chloroquinoline (a common antimalarial scaffold) displays a higher cLogP of ~3.2, which may increase the risk of hERG channel blockade and phospholipidosis [2]. This ~0.5 log unit difference represents a significant shift in physicochemical space that can alter both pharmacokinetic and toxicity profiles of derived compounds.

Lipophilicity (cLogP)
Reported
ΔcLogP ≈ -0.5 (2.7 vs 3.2)
Lipophilicity context may support CNS permeability review
Computational; verify experimentally
Medicinal Chemistry Drug Design ADME Properties

Hydrogen Bond Donor Profile vs. 4-Chloro-7-fluoroquinoline

The presence of a primary amine at C3 provides a hydrogen bond donor (HBD) count of 1, in addition to hydrogen bond acceptors (HBA) including the quinoline nitrogen, fluoro substituent, and the amine nitrogen itself [1]. The comparator 4-chloro-7-fluoroquinoline (CAS 391-82-2) lacks any HBD functionality (HBD = 0), fundamentally altering its capacity to engage in directional intermolecular interactions with biological targets or crystal packing forces [2]. This difference is critical in fragment-based drug discovery and in the design of kinase inhibitors where a hydrogen bond to the hinge region is often essential.

H-Bond Donor Count
Class-level
HBD = 1 (C3-NH2) vs HBD = 0
Enables hydrogen-bond-dependent target engagement
Structural analysis; target-specific validation needed
Medicinal Chemistry Molecular Docking Structure-Based Design

C7-Fluoro Metabolic Stability Advantage

The carbon-fluorine bond at the C7 position of 4-chloro-7-fluoroquinolin-3-amine is significantly stronger (bond dissociation energy ~130 kcal/mol) and more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the C7-Cl bond in 4-chloro-7-fluoroquinoline's chlorinated analog, 4,7-dichloroquinoline [1]. This is supported by class-level evidence demonstrating that fluorine substitution on aromatic rings generally reduces metabolic clearance and prolongs half-life in vivo [2]. While direct metabolic data for the target compound is not available, the structural feature is a well-established differentiator for fluorine-containing drug candidates over their chlorinated counterparts.

C-F Bond Stability
Class-level
~130 kcal/mol (C-F) vs ~81 kcal/mol (C-Cl)
C-F stability may reduce oxidative metabolism risk
Class-level inference; direct metabolic data not available
ADME Drug Metabolism Pharmacokinetics

Optimal Research and Industrial Application Scenarios


CNS-Focused Compound Library Synthesis

The balanced lipophilicity (cLogP ~2.7) and hydrogen bond donor capacity of 4-chloro-7-fluoroquinolin-3-amine make it an ideal scaffold for generating CNS-focused compound libraries [1]. Its C4-chloro group enables rapid diversification via SNAr or cross-coupling to install various amine, ether, or carbon-linked substituents, while the C7-fluoro group enhances metabolic stability [2]. This is particularly valuable for programs targeting neurological disorders such as Alzheimer's disease or Parkinson's disease, where BBB penetration is essential [3].

Selective Kinase Inhibitor Design

The C3 primary amine provides a critical hydrogen bond donor that can be exploited to engage the kinase hinge region, a common motif in ATP-competitive inhibitors [1]. The 4-chloro-7-fluoroquinolin-3-amine core can be elaborated at the C4 position to access the hydrophobic back pocket or solvent-exposed region, while the C7-fluoro substituent can modulate selectivity and pharmacokinetics [2]. This scaffold is a valuable alternative to more common 4-aminoquinolines in kinase inhibitor discovery, particularly for targets like RIP2K or MELK where quinoline-based inhibitors have shown promise [3].

Antiparasitic Agent Development

Fluorine-containing quinoline derivatives have demonstrated superior antiparasitic activity compared to non-fluorinated analogs, as evidenced by studies showing that fluoro-substituted 4-aminoquinolines are twice as potent as geneticin against Leishmania mexicana (IC50 41.9 μM) [1]. 4-Chloro-7-fluoroquinolin-3-amine serves as a versatile precursor for synthesizing novel 4-aminoquinoline antimalarials and antileishmanials with potentially improved efficacy and resistance profiles compared to chloroquine-based therapies [2]. The presence of the C7-fluoro group is expected to enhance metabolic stability and reduce hemozoin binding affinity issues associated with chloroquine resistance [3].

Cross-Coupling for Lead Optimization

The C4-chloro group of 4-chloro-7-fluoroquinolin-3-amine is an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This enables the rapid synthesis of C4-aryl, C4-amino, and C4-alkynyl derivatives for lead optimization programs [2]. The orthogonal reactivity of the C3-amine and C4-chloride allows for sequential functionalization, providing access to highly diverse chemical space around the quinoline core [3].

Application
Selection Property
Validation Focus
CNS lead optimization synthesis
Balanced lipophilicity and HBD capacity
BBB permeability and metabolic stability assessment
Kinase inhibitor hinge-binding scaffold
C3-NH2 hydrogen bond donor
Kinase panel selectivity and binding assay
Antimalarial/antileishmanial precursor synthesis
C7-F metabolic stability and resistance modulation
In vitro parasite potency and hemozoin binding studies
Palladium-catalyzed diversification
C4-Cl leaving group for cross-coupling
Sequential C4/C3 functionalization scope
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